molecular formula C14H20N2O B11955027 1-(N-(2-Ethylphenyl)carbamoyl)piperidine CAS No. 109075-54-9

1-(N-(2-Ethylphenyl)carbamoyl)piperidine

Katalognummer: B11955027
CAS-Nummer: 109075-54-9
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: VKAPYFRPMKPKTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(N-(2-Ethylphenyl)carbamoyl)piperidine is a chemical compound with the molecular formula C14H20N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are known for their wide range of biological activities and are often used in the pharmaceutical industry .

Vorbereitungsmethoden

The synthesis of 1-(N-(2-Ethylphenyl)carbamoyl)piperidine typically involves the reaction of 2-ethylphenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

1-(N-(2-Ethylphenyl)carbamoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.

Wissenschaftliche Forschungsanwendungen

1-(N-(2-Ethylphenyl)carbamoyl)piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(N-(2-Ethylphenyl)carbamoyl)piperidine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

1-(N-(2-Ethylphenyl)carbamoyl)piperidine can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with potential anticancer effects.

    Matrine: Known for its antiviral and anticancer activities.

    Berberine: Used for its antimicrobial and anti-inflammatory effects.

    Tetrandine: Studied for its antiproliferative effects on cancer cells.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.

Eigenschaften

CAS-Nummer

109075-54-9

Molekularformel

C14H20N2O

Molekulargewicht

232.32 g/mol

IUPAC-Name

N-(2-ethylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C14H20N2O/c1-2-12-8-4-5-9-13(12)15-14(17)16-10-6-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,15,17)

InChI-Schlüssel

VKAPYFRPMKPKTM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.